molecular formula C16H28N2O11 B139197 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose CAS No. 136198-41-9

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose

Cat. No.: B139197
CAS No.: 136198-41-9
M. Wt: 424.4 g/mol
InChI Key: PLJAKLUDUPBLGD-HFMMELOMSA-N
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Description

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C16H28N2O11 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Modification

Research has demonstrated various methodologies for synthesizing and chemically modifying 2-acetamido-2-deoxyglycosides, including 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose. For instance, the conjugate addition of phenols to 2-nitrogalactal has been shown to afford aryl 2-acetamido-2-deoxygalactopyranosides with good stereoselectivities, highlighting the compound's utility in synthesizing glycoconjugates with potential biological activities (A. Khodair, G. A. Winterfeld, & R. Schmidt, 2003). Additionally, research on ultrasound-promoted synthesis demonstrates the compound's potential in creating novel glycoconjugates under environmentally benign conditions (Nafiseh Bizhanpoor & A. Hassanabadi, 2016).

Structural Analysis and Biological Evaluation

Structural analyses of derivatives of this compound have provided insights into their molecular properties and potential biological functions. For example, the crystal structure analysis of glycosidic linkages and N-acetyl side chains has revealed information crucial for understanding the molecule's behavior in biological systems and its interactions with proteins (Wenhui Zhang et al., 2020). Additionally, synthesis and biological evaluation studies have focused on the compound's role in inhibiting glycoconjugate biosynthesis, providing a basis for therapeutic applications in diseases where aberrant glycosylation is a factor (A. Berkin et al., 2000).

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13-,14+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJAKLUDUPBLGD-HFMMELOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136198-41-9
Record name N-Acetylgalactosaminyl-1-4-N-acetylglucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136198419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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